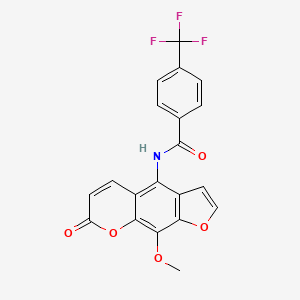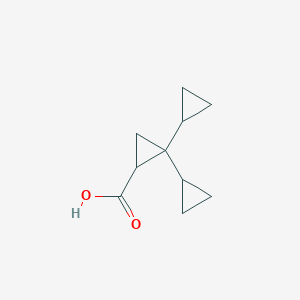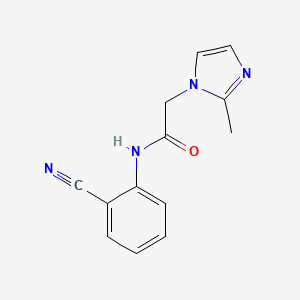
N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide typically involves the reaction of 2-cyanophenylamine with 2-methylimidazole in the presence of a suitable acylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-aminophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitrile group may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-(1H-imidazol-1-yl)acetamide
- N-(2-cyanophenyl)-2-(2-methyl-4H-imidazol-4-yl)acetamide
Comparison
Compared to similar compounds, N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide may exhibit unique properties due to the presence of the 2-methyl group on the imidazole ring. This substitution can influence the compound’s reactivity, biological activity, and overall stability.
Properties
Molecular Formula |
C13H12N4O |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(2-methylimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N4O/c1-10-15-6-7-17(10)9-13(18)16-12-5-3-2-4-11(12)8-14/h2-7H,9H2,1H3,(H,16,18) |
InChI Key |
SDPJKTVLOQSNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


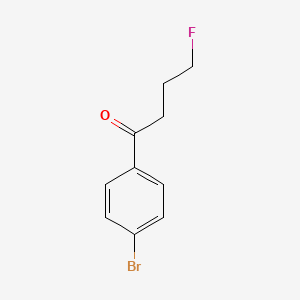
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)


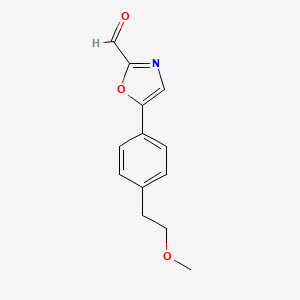

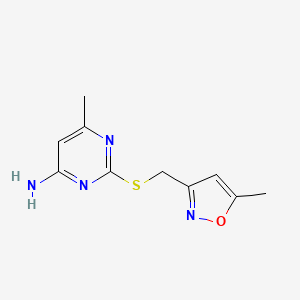
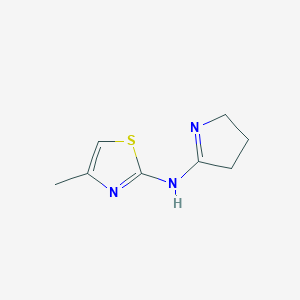
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)

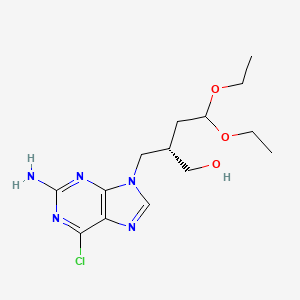
![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
